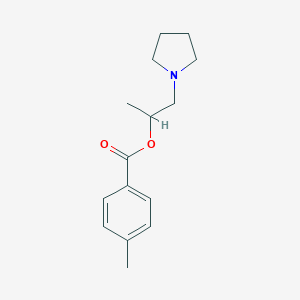
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is a chemical compound that is used in scientific research for various purposes. It is a white crystalline powder that has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol.
Applications De Recherche Scientifique
4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester has various scientific research applications. It is used as a reagent in the synthesis of various pharmaceutical compounds. It is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it is used in the study of the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and can ultimately lead to the desired effects of the compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester in lab experiments is its versatility. It can be used in a variety of experiments due to its ability to inhibit various enzymes and proteins. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Orientations Futures
There are several future directions for research involving 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester. One direction is to further study its mechanism of action and how it interacts with various enzymes and proteins in the body. Another direction is to explore its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research can be done to explore its potential use as an antioxidant and its ability to protect against oxidative stress. Finally, research can be done to optimize the synthesis and purification methods for this compound to make it more efficient and cost-effective.
In conclusion, this compound is a versatile and useful compound in scientific research. Its various applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important compound to study and explore further.
Méthodes De Synthèse
The synthesis of 4-Methyl-benzoic acid 1-methyl-2-pyrrolidin-1-yl-ethyl ester can be achieved through a multistep process. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 1-methyl-2-pyrrolidin-1-yl-ethanol in the presence of a base such as triethylamine. The final step involves the purification of the product through recrystallization.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-5-7-14(8-6-12)15(17)18-13(2)11-16-9-3-4-10-16/h5-8,13H,3-4,9-11H2,1-2H3 |
Clé InChI |
QPYGUEXPHAAOCM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC(C)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
